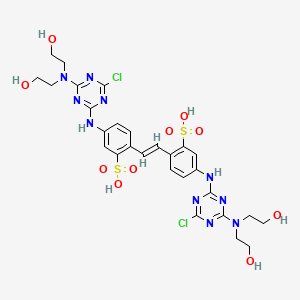
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is an organic compound that belongs to the class of triazine derivatives. It is known for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products. This compound is particularly valued for its ability to release formaldehyde, which acts as an antimicrobial agent, making it effective in preventing the growth of microorganisms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric acid with formaldehyde under basic conditions. The reaction typically involves the following steps:
- Dissolving cyanuric acid in an aqueous solution.
- Adding formaldehyde to the solution.
- Adjusting the pH to a basic level using a suitable base such as sodium hydroxide.
- Allowing the reaction to proceed at a controlled temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid or other oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学的研究の応用
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to antimicrobial activity and the development of new preservatives.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
作用機序
The primary mechanism of action of 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by denaturing proteins and nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. This compound’s ability to release formaldehyde in a controlled manner makes it effective as a long-lasting preservative .
類似化合物との比較
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
DMDM hydantoin: A compound with similar antimicrobial properties, also used as a preservative in various products.
Sodium hydroxymethylglycinate: Another formaldehyde releaser with applications in cosmetics and personal care items.
Uniqueness
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific triazine structure, which provides distinct chemical properties and reactivity compared to other formaldehyde-releasing compounds. Its ability to release formaldehyde in a controlled manner makes it particularly valuable in applications where long-term antimicrobial activity is required.
特性
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c9-1-7-3(11)6-4(12)8(2-10)5(7)13/h9-10H,1-2H2,(H,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNDJVGQHDRUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)NC(=O)N(C1=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499338 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35994-28-6 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
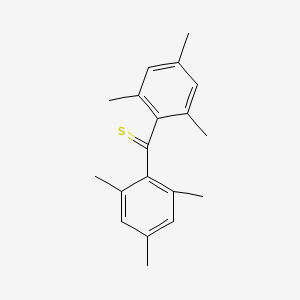
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
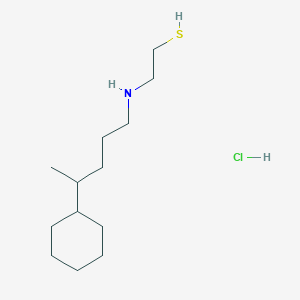
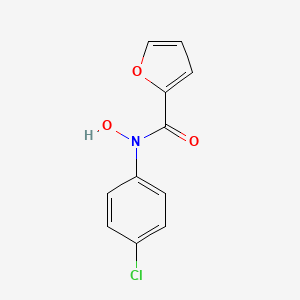

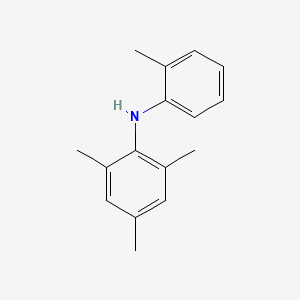
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
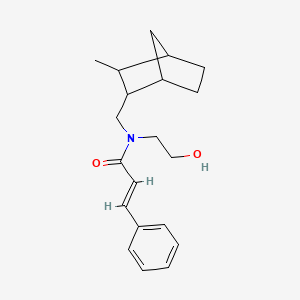
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
